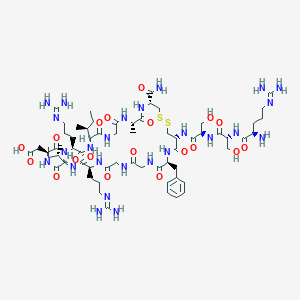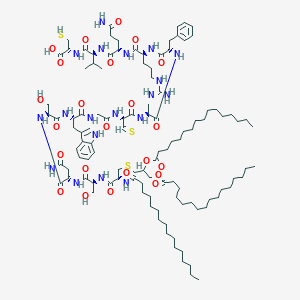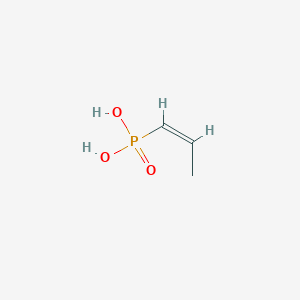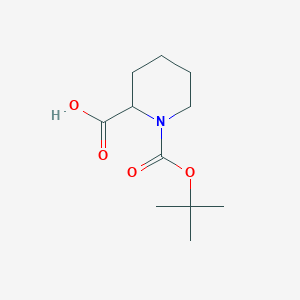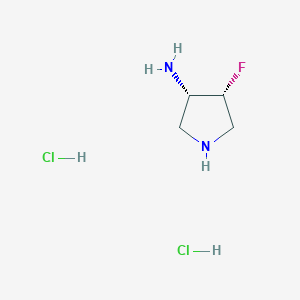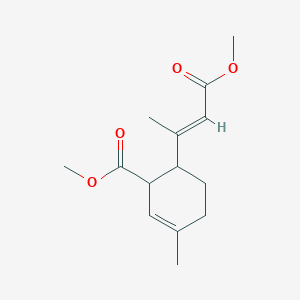
6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester, also known as MMPE, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. MMPE is a derivative of the natural product, myxovirescin A, which is produced by the bacterium, Myxococcus fulvus.
Mechanism Of Action
The mechanism of action of 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical And Physiological Effects
6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester has been shown to have a number of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester has been shown to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester has also been shown to have antibacterial activity, and may be useful in the development of new antibiotics.
Advantages And Limitations For Lab Experiments
One advantage of using 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester in lab experiments is that it is a relatively stable compound, and can be easily synthesized in large quantities. However, one limitation is that the compound is highly reactive, and care must be taken to ensure that it does not degrade or react with other compounds in the experimental system.
Future Directions
There are several potential future directions for research on 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester. One area of interest is the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Another area of research could focus on the use of 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester in the development of new antibiotics, given its antibacterial properties. Finally, further studies could be conducted to better understand the mechanism of action of 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester, and to identify additional potential applications for the compound in the field of medicine.
Synthesis Methods
The synthesis of 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester has been described in the literature. The method involves the use of myxovirescin A as a starting material, which is then subjected to a series of chemical reactions to produce 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester. The process involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure the desired product is obtained.
Scientific Research Applications
6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester has been the subject of several scientific studies due to its potential applications in the field of medicine. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester is able to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new cancer treatments.
properties
CAS RN |
123219-86-3 |
|---|---|
Product Name |
6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester |
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
methyl 6-[(E)-4-methoxy-4-oxobut-2-en-2-yl]-3-methylcyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C14H20O4/c1-9-5-6-11(10(2)8-13(15)17-3)12(7-9)14(16)18-4/h7-8,11-12H,5-6H2,1-4H3/b10-8+ |
InChI Key |
VARCDWGREFUVCN-CSKARUKUSA-N |
Isomeric SMILES |
CC1=CC(C(CC1)/C(=C/C(=O)OC)/C)C(=O)OC |
SMILES |
CC1=CC(C(CC1)C(=CC(=O)OC)C)C(=O)OC |
Canonical SMILES |
CC1=CC(C(CC1)C(=CC(=O)OC)C)C(=O)OC |
synonyms |
6-(3-methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester adozelesin U 73975 U-73,975 U-73975 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv.](/img/structure/B38920.png)
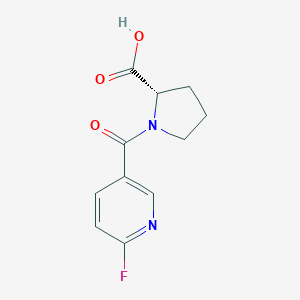
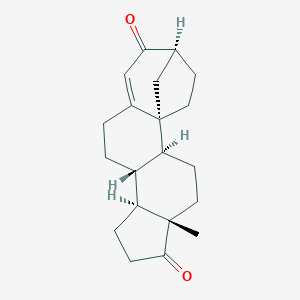
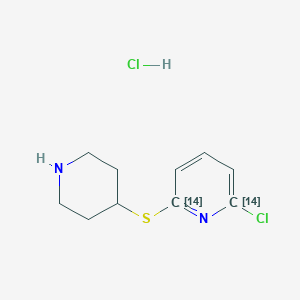
![2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide](/img/structure/B38929.png)
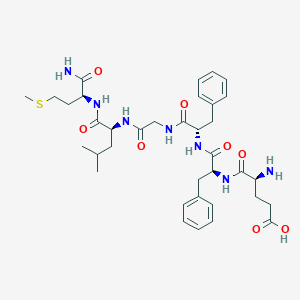
![2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole](/img/structure/B38937.png)

![1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B38939.png)
